4-(Dimethylamino)benzenediazonium tetrafluoroborate
Overview
Description
4-(Dimethylamino)benzenediazonium tetrafluoroborate is an organic compound with the molecular formula C8H10BF4N3. It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N2+). This compound is known for its use in various organic synthesis reactions, particularly in the preparation of azo dyes and other aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)benzenediazonium tetrafluoroborate can be synthesized through the diazotization of 4-(dimethylamino)aniline. The process involves the reaction of 4-(dimethylamino)aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid. The reaction is typically carried out at low temperatures (0-5°C) to stabilize the diazonium salt .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is usually isolated by filtration and dried under vacuum to obtain the pure diazonium salt .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, to form substituted aromatic compounds.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and cyanides (e.g., sodium cyanide). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually performed in slightly alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Substituted aromatic compounds (e.g., 4-chloro-N,N-dimethylaniline).
Coupling Reactions: Azo compounds (e.g., azo dyes).
Reduction Reactions: 4-(Dimethylamino)aniline.
Scientific Research Applications
4-(Dimethylamino)benzenediazonium tetrafluoroborate has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes and other aromatic compounds. It serves as an intermediate in various organic synthesis reactions.
Biology: The compound is used in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: It is employed in the development of diagnostic reagents and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other colorants
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzenediazonium tetrafluoroborate involves the formation of a diazonium ion (R-N2+), which is highly reactive and can undergo various chemical transformations. The diazonium ion can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
4-(Dimethylamino)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
- 4-Nitrobenzenediazonium tetrafluoroborate
- 4-Methoxybenzenediazonium tetrafluoroborate
- 4-Chlorobenzenediazonium tetrafluoroborate
Uniqueness
The presence of the dimethylamino group in this compound makes it more electron-rich compared to other diazonium salts. This electron-donating group enhances the reactivity of the diazonium ion, making it more suitable for certain types of reactions, such as coupling reactions with electron-deficient aromatic compounds .
Properties
IUPAC Name |
4-(dimethylamino)benzenediazonium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N3.BF4/c1-11(2)8-5-3-7(10-9)4-6-8;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSVPEXDCDPIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C1=CC=C(C=C1)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885272 | |
Record name | Benzenediazonium, 4-(dimethylamino)-, tetrafluoroborate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24564-52-1 | |
Record name | Benzenediazonium, 4-(dimethylamino)-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24564-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenediazonium, 4-(dimethylamino)-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-(dimethylamino)-, tetrafluoroborate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)benzenediazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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